1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol
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Overview
Description
1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NOS and a molecular weight of 215.36 g/mol . This compound is characterized by the presence of a thiolane ring, an amino group, and a cyclohexanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol typically involves the reaction of thiolan-3-ylamine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiolane ring and amino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol: Similar structure but with a thian ring instead of a thiolane ring.
1-{[(Thiolan-2-yl)amino]methyl}cyclohexan-1-ol: Similar structure but with the amino group attached to the 2-position of the thiolane ring.
Uniqueness
1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol is unique due to the specific positioning of the thiolane ring and amino group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H21NOS |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-[(thiolan-3-ylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H21NOS/c13-11(5-2-1-3-6-11)9-12-10-4-7-14-8-10/h10,12-13H,1-9H2 |
InChI Key |
CPCGYRWTUXURTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC2CCSC2)O |
Origin of Product |
United States |
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